2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
Description
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-22-15-5-3-4-6-16(15)25-18-12-24-17-11-13(23-10-9-20)7-8-14(17)19(18)21/h3-8,11-12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCBUVXJDMYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced via an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate.
Attachment of the Acetonitrile Moiety: The final step involves the nucleophilic substitution of the chromen-4-one derivative with chloroacetonitrile, facilitated by a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Amine or thiol derivatives
Scientific Research Applications
2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 3, 4, and 7 of the coumarin core. Key comparisons are summarized below:
Key Observations
Substituent Position and Electronic Effects: The 2-ethoxyphenoxy group in the target compound introduces ortho-substitution on the phenoxy ring, which may sterically hinder interactions compared to analogs with para-phenyl () or meta-methoxy () groups .
Synthetic Yields and Physical Properties :
- Compounds with chloro or phenyl substituents (e.g., and ) exhibit yields >85%, suggesting robust synthetic routes .
- Melting points vary significantly: ’s chloro-substituted derivative has a higher mp (170–171°C) compared to phenyl-substituted analogs, likely due to increased crystallinity .
Safety and Handling :
- Acetonitrile derivatives, including the target compound, require precautions such as avoiding inhalation, skin contact, and moisture (P260, P262, P280) .
Research Implications
Biological Activity
The compound 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17NO4
- Molecular Weight : 313.34 g/mol
This compound features a chromenone core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The chromenone core can inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
- Antioxidant Activity : Compounds in the chromenone family often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cell lines, potentially leading to apoptosis (programmed cell death) through pathways such as the NF-kB and MAPK signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines showed that the compound induced cytotoxicity with an IC50 value ranging from 5 to 15 µM, depending on the cell type tested.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Studies
- Cytotoxicity Evaluation : A study conducted on human colorectal cancer (HT-29) cells revealed that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent against colorectal cancer.
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound showed a scavenging effect comparable to that of well-known antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
